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For Researchers, Scientists, and Drug Development Professionals

Abstract
Brasofensine, a potent and selective dopamine reuptake inhibitor, was investigated for the

treatment of Parkinson's disease and other neurological disorders. This technical guide

provides a comprehensive overview of the core physicochemical characteristics of

Brasofensine Maleate, with a specific focus on its solubility and stability profiles. While

extensive proprietary data from its development is not publicly available, this document

synthesizes known information and outlines the standard methodologies required for a

thorough characterization. This guide is intended to inform researchers and drug development

professionals on the key attributes of Brasofensine Maleate and the experimental

considerations for similar phenyltropane derivatives.

Introduction
Brasofensine is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor.

By blocking the reuptake of dopamine from the synaptic cleft, brasofensine potentiates

dopaminergic neurotransmission.[1][2] Its development, however, was discontinued, reportedly

due to observations of in vivo isomerization of the methyloxime group, a critical stability

concern.[2] Understanding the solubility and stability of the maleate salt form is crucial for any

potential future research or development involving this compound. This guide details the known

characteristics and the requisite experimental protocols for a comprehensive assessment.
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Physicochemical Properties
A foundational understanding of the physicochemical properties of a drug candidate is

paramount for formulation development and predicting its in vivo behavior.

Property Data Source

Chemical Name

(+)-(E)-1-[(1R,2R,3S)-3-(3,4-

dichlorophenyl)-8-methyl-8-

azabicyclo[3.2.1]octane-2-

carbaldehyde O-methyloxime

maleate

N/A

Molecular Formula C₂₀H₂₄Cl₂N₂O₅ N/A

Molecular Weight 459.32 g/mol N/A

Predicted Water Solubility

(Brasofensine base)
0.00111 mg/mL N/A

Predicted LogP (Brasofensine

base)
4.31 N/A

pKa (Strongest Basic) 9.45 (Predicted) N/A

Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

bioavailability and dictates the choice of formulation strategies. While specific experimental

data for brasofensine maleate is not widely published, a comprehensive solubility assessment

would involve determining its solubility in a range of solvents and at various pH values.

Aqueous Solubility
The aqueous solubility of a drug is a key factor in its dissolution and absorption. For an

ionizable compound like brasofensine maleate, solubility is highly pH-dependent.

Table 1: Illustrative Aqueous Solubility of Brasofensine Maleate at 25°C
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pH Solubility (mg/mL) Method

1.2 (Simulated Gastric Fluid) > 10 (Expected) HPLC-UV

4.5 (Acetate Buffer) 1 - 10 (Expected) HPLC-UV

6.8 (Simulated Intestinal Fluid) < 1 (Expected) HPLC-UV

7.4 (Phosphate Buffer) < 0.1 (Expected) HPLC-UV

Note: The data in this table is illustrative and based on the expected behavior of a basic

compound with a maleate salt form. Actual experimental values would need to be determined.

Solubility in Organic and Pharmaceutical Solvents
Solubility in various organic and pharmaceutical solvents is essential for developing both oral

and parenteral formulations.

Table 2: Illustrative Solubility of Brasofensine Maleate in Common Solvents at 25°C

Solvent Solubility Category

Methanol Freely Soluble (Expected)

Ethanol Soluble (Expected)

Propylene Glycol Sparingly Soluble (Expected)

Polyethylene Glycol 400 Soluble (Expected)

Ethyl Acetate Slightly Soluble (Expected)

Dichloromethane Freely Soluble (Expected)

Note: This data is illustrative. Experimental determination is required for precise values.

Stability Characteristics
Stability testing is a critical component of drug development, ensuring that the API maintains its

quality, purity, and potency over time. The known instability of brasofensine underscores the

importance of a thorough stability assessment.
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Inherent Instability: E/Z Isomerization
The primary reported instability of brasofensine is the in vivo E/Z isomerization of the

methyloxime group. The (E)-isomer is the intended active compound, while the (Z)-isomer is

denoted as BMS-205912. This isomerization can lead to a loss of potency and the introduction

of a potentially unwanted isomer.

(E)-Brasofensine
(Active Isomer)

(Z)-Brasofensine
(BMS-205912)

 Isomerization (in vivo)

 Reversible

Click to download full resolution via product page

Caption: E/Z Isomerization of Brasofensine.

Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and

establish the intrinsic stability of a drug substance. These studies also help in developing and

validating stability-indicating analytical methods.

Table 3: Illustrative Forced Degradation Conditions and Expected Observations for

Brasofensine Maleate

Stress Condition Conditions
Expected
Degradation

Potential
Degradants

Acid Hydrolysis
0.1 M HCl at 60°C for

24h
Significant

Hydrolysis of the

oxime, Isomerization

Base Hydrolysis
0.1 M NaOH at 60°C

for 24h
Significant

Hydrolysis of the

oxime, Isomerization

Oxidative
3% H₂O₂ at RT for

24h
Moderate

N-oxidation, Aromatic

hydroxylation

Thermal 80°C for 48h Minor Isomerization

Photolytic ICH Q1B conditions Moderate
Isomerization, other

photoproducts
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Note: This table presents expected outcomes. Actual degradation pathways would need to be

elucidated through experimentation.

Experimental Protocols
Detailed and validated experimental protocols are necessary to obtain reliable solubility and

stability data.

Solubility Determination Protocol
A common method for solubility determination is the shake-flask method.
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Shake-Flask Solubility Protocol

Add excess Brasofensine Maleate
to solvent/buffer

Equilibrate at constant
temperature (e.g., 25°C, 37°C)

with constant agitation

Allow solid to settle

Withdraw aliquot of supernatant

Filter through 0.45 µm filter

Dilute sample appropriately

Quantify concentration using
a validated HPLC-UV method

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.
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Stability-Indicating Method Development and Forced
Degradation Protocol
A stability-indicating analytical method, typically reverse-phase high-performance liquid

chromatography (RP-HPLC), is crucial for separating the API from its degradation products.

Forced Degradation and Method Validation

Develop RP-HPLC method for
Brasofensine Maleate

Subject drug substance to
stress conditions (acid, base,

oxide, heat, light)

Analyze stressed samples by HPLC

Check for peak purity of the
parent peak using a PDA detector

Ensure separation of degradant
peaks from the parent peak

Validate the method as per
ICH Q2(R1) guidelines

Click to download full resolution via product page

Caption: Forced Degradation Study Workflow.

Mechanism of Action: Dopamine Transporter
Inhibition
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Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter

(DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the

presynaptic neuron. By blocking DAT, brasofensine increases the concentration and duration of

dopamine in the synapse, leading to enhanced dopaminergic signaling.
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Caption: Brasofensine's Mechanism of Action.
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Conclusion
While the clinical development of brasofensine maleate was halted, its potent dopamine

reuptake inhibitory activity makes it a valuable tool compound for neuroscience research. This

guide has outlined the critical solubility and stability characteristics that would need to be

thoroughly investigated for any future development of brasofensine maleate or similar

compounds. The primary stability concern remains the E/Z isomerization of the methyloxime

group, which necessitates the use of a validated stability-indicating analytical method in all

stages of research and development. The provided experimental frameworks serve as a robust

starting point for the comprehensive physicochemical characterization of this and related

molecules. comprehensive physicochemical characterization of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1667504?utm_src=pdf-body
https://www.benchchem.com/product/b1667504?utm_src=pdf-body
https://www.benchchem.com/product/b1667504?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3831354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3831354/
https://go.drugbank.com/drugs/DB04857
https://www.benchchem.com/product/b1667504#brasofensine-maleate-solubility-and-stability-characteristics
https://www.benchchem.com/product/b1667504#brasofensine-maleate-solubility-and-stability-characteristics
https://www.benchchem.com/product/b1667504#brasofensine-maleate-solubility-and-stability-characteristics
https://www.benchchem.com/product/b1667504#brasofensine-maleate-solubility-and-stability-characteristics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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